3-Methoxy-4-(pentyloxy)benzoic acid
Description
Contextualization within Benzoic Acid Derivatives and Alkoxy Compounds
3-Methoxy-4-(pentyloxy)benzoic acid is a member of two significant families of organic compounds: benzoic acid derivatives and alkoxy compounds. Benzoic acid and its derivatives are a class of aromatic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govhmdb.ca The physical and chemical properties of these derivatives are heavily influenced by the nature and position of the functional groups attached to the benzene (B151609) ring. chemicalbook.comnist.gov
Simultaneously, the compound is characterized by its alkoxy groups (-OR), specifically a methoxy (B1213986) (-OCH₃) and a pentyloxy (-OC₅H₁₁) group. Alkoxy groups are fundamental in organic chemistry, known to influence a molecule's reactivity, solubility, and biological activity. chemicalbook.comspectrabase.com They are key components in a vast number of organic compounds and are integral to many synthetic reactions. hmdb.cachemicalbook.comnih.gov The presence of both a short-chain methoxy group and a longer-chain pentyloxy group on the benzoic acid core gives this molecule a unique electronic and steric profile.
Significance as a Functionalized Aromatic Carboxylic Acid
As a functionalized aromatic carboxylic acid, this compound holds considerable significance. Aromatic carboxylic acids are a versatile class of compounds that serve as fundamental starting materials and intermediates in organic synthesis. materialsciencejournal.orgfishersci.com Their derivatives are crucial in diverse applications, from food preservatives like sodium benzoate (B1203000) to key ingredients in skincare and plastics. chemicalbook.com
Overview of Current Research Landscape and Gaps
Current research on this compound highlights its utility primarily as a specialized chemical intermediate. For instance, it has been used in the synthesis of complex pyrazolone (B3327878) derivatives, which are compounds of interest in medicinal chemistry. nih.gov Its structural similarity to vanillic acid suggests its potential as a building block in various synthetic pathways.
The compound and its close relatives, such as 4-(pentyloxy)benzoic acid, are also explored in the field of materials science, particularly in the development of liquid crystals. The rigid benzoic acid core combined with the flexible pentyloxy chain is a classic design feature for calamitic (rod-shaped) liquid crystals.
However, a significant gap exists in the broader exploration of this compound's potential. While its role as a synthetic intermediate is established in niche areas, its potential applications in fields where other benzoic acid derivatives are prominent—such as in targeted pharmaceuticals or as a monomer for specialty polymers—remain largely uninvestigated. Further research is needed to fully characterize its biological activities and to explore its utility in creating novel functional materials.
Physicochemical and Spectroscopic Data
The properties of this compound are defined by its molecular structure. Below are tables summarizing its key physical characteristics and predicted spectroscopic data based on analysis of its structural components and closely related compounds.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 95459-64-6 | |
| Molecular Formula | C₁₃H₁₈O₄ | nih.gov |
| Molecular Weight | 238.28 g/mol | |
| Melting Point | 134-136 °C |
| Spectroscopy Type | Predicted Peaks / Signals |
|---|---|
| ¹H NMR | δ ~12.0-13.0 (s, 1H, -COOH), δ ~7.5-7.7 (m, 2H, Ar-H), δ ~6.9 (d, 1H, Ar-H), δ ~4.0 (t, 2H, -OCH₂-), δ ~3.9 (s, 3H, -OCH₃), δ ~1.8 (m, 2H, -OCH₂CH₂-), δ ~1.4 (m, 4H, -(CH₂)₂-), δ ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR | δ ~170-173 (-COOH), δ ~163 (Ar-C-O), δ ~150 (Ar-C-O), δ ~124 (Ar-C), δ ~122 (Ar-C-H), δ ~114 (Ar-C-H), δ ~112 (Ar-C-H), δ ~69 (-OCH₂-), δ ~56 (-OCH₃), δ ~29 (-CH₂-), δ ~28 (-CH₂-), δ ~22 (-CH₂-), δ ~14 (-CH₃) |
| IR (Infrared) | ~2500-3300 cm⁻¹ (O-H stretch, broad), ~2950-2850 cm⁻¹ (C-H stretch, alkyl), ~1680-1710 cm⁻¹ (C=O stretch), ~1600, ~1500 cm⁻¹ (C=C stretch, aromatic), ~1250, ~1030 cm⁻¹ (C-O stretch, ether) |
Note: Spectroscopic data is predicted based on the analysis of structurally similar compounds, as direct experimental spectra for this compound were not available in the cited literature. For instance, aromatic signals are inferred from compounds like 3-methoxy-4-methylbenzoic acid chemicalbook.com, while the pentyloxy chain signals are based on related structures like 4-(pentyloxy)benzoic acid.
Properties
IUPAC Name |
3-methoxy-4-pentoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-8-17-11-7-6-10(13(14)15)9-12(11)16-2/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTHYMNEWWNSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Substituted Benzoic Acids
The synthesis of substituted benzoic acids like 3-Methoxy-4-(pentyloxy)benzoic acid relies on a foundation of well-established organic reactions. These methods provide the framework for introducing and manipulating functional groups on the benzene (B151609) ring to achieve the desired molecular architecture.
Conventional Organic Synthesis Approaches
The industrial production of benzoic acid often involves the partial oxidation of toluene (B28343) using oxygen, a process catalyzed by cobalt or manganese naphthenates. wikipedia.org For laboratory-scale synthesis, several reliable methods are employed. One common approach is the hydrolysis of nitriles, amides, or esters. For instance, benzonitrile (B105546) and benzamide (B126) can be hydrolyzed to benzoic acid under acidic or basic conditions. wikipedia.org Another classic method involves the use of a Grignard reagent, where bromobenzene (B47551) is converted to phenylmagnesium bromide, which is then carboxylated to form benzoic acid. wikipedia.org The oxidation of benzyl (B1604629) derivatives, such as benzyl alcohol and benzyl chloride, also readily yields benzoic acid. wikipedia.org
A prevalent method for producing substituted benzoic acids is the oxidation of substituted toluenes using oxidizing agents like potassium permanganate, sodium dichromate, or manganese dioxide. google.com The synthesis of p-alkoxybenzoic acids often follows a standard procedure involving the alkylation of a hydroxybenzoic acid precursor. researchgate.net For example, the synthesis of various n-alkoxybenzoic acids has been achieved through established literature methods. researchgate.net
Considerations for Alkoxylation and Carboxylation Reactions
The introduction of alkoxy groups, such as the methoxy (B1213986) and pentyloxy groups in the target molecule, is a critical step. Alkoxylation can be achieved through Williamson ether synthesis, where a phenoxide is reacted with an alkyl halide. The introduction of methoxy and pentyloxy groups can be accomplished via various alkylation or etherification techniques. smolecule.com In some cases, copper-mediated C–H bond alkoxylation has been developed, using trialkylborates as the alkoxide source. rsc.org
Carboxylation, the introduction of the carboxylic acid group, is another key transformation. While the Grignard reaction is a classic example, other methods exist. wikipedia.org Direct carboxylation of aromatic hydrocarbons with carbon dioxide can be achieved using Friedel-Crafts catalysts, although this can sometimes lead to undesired byproducts like benzophenone (B1666685) derivatives. google.com Modern transition metal catalysis has led to more efficient and greener carboxylation protocols. rsc.org The carboxylate group itself can act as a directing group for further functionalization of the aromatic ring. rsc.org
Green Chemistry Principles in the Synthesis of Benzoic Acid Derivatives
In recent years, the principles of green chemistry have increasingly influenced the design of synthetic routes, aiming to reduce waste, save energy, and use less hazardous substances.
Microwave-Assisted Synthetic Strategies
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. scispace.com This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. academicpublishers.orgajrconline.org For example, the hydrolysis of benzamide to benzoic acid, which typically takes an hour of reflux, can be completed in just seven minutes under microwave irradiation. scispace.com Similarly, the oxidation of toluene to benzoic acid with potassium permanganate, a reaction that usually requires 10-12 hours of reflux, can be achieved in five minutes using microwaves. matanginicollege.ac.in Microwave irradiation has been successfully applied to various reactions, including the synthesis of esters from substituted benzoic acids, leading to enhanced yields and reduced reaction times. academicpublishers.org In some instances, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. mdpi.com
Solvent-Free Reaction Conditions
Eliminating organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions can lead to improved yields, easier work-up, and reduced environmental impact. Microwave-assisted synthesis, in particular, has been shown to be effective under solvent-free conditions for various reactions, including Knoevenagel condensations. mdpi.comsemanticscholar.org For instance, the synthesis of certain pyrazolone (B3327878) derivatives has been achieved through a one-pot, solvent-free microwave-assisted method. mdpi.comsemanticscholar.org
Derivatization Strategies and Functional Group Transformations
The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of numerous derivatives. solubilityofthings.comorganic-synthesis.com
The carboxyl group can be converted into a variety of other functional groups. wikipedia.org For example, reaction with alcohols under acidic catalysis yields benzoate (B1203000) esters. wikipedia.org Treatment with thionyl chloride or phosphorus chlorides readily produces the corresponding acid halide, a highly reactive intermediate. wikipedia.org Dehydration, often using acetic anhydride, leads to the formation of benzoic anhydride. wikipedia.org Furthermore, the carboxylic acid can be reduced to the corresponding aldehyde or benzyl alcohol using reagents like DIBAL-H or LiAlH4. wikipedia.org
The carboxylic acid moiety can also be used as a directing group to influence further substitution on the aromatic ring, particularly at the ortho position. rsc.org After directing the functionalization, the carboxyl group can sometimes be removed in a process known as decarboxylation. rsc.org This "traceless" directing group strategy is a powerful tool for achieving specific substitution patterns that might be difficult to obtain through other means. For instance, a tandem process involving palladium-catalyzed C–H functionalization followed by copper-catalyzed protodecarboxylation of meta-substituted benzoic acids has been developed for the synthesis of para-substituted arenes.
A novel derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed for the sensitive analysis of various lipid classes, highlighting the utility of benzoic acid derivatives in creating new analytical reagents. nih.gov
Below is a table summarizing various functional group transformations of carboxylic acids:
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride |
| Carboxylic Acid | Acetic Anhydride | Acid Anhydride |
| Carboxylic Acid | DIBAL-H, LiAlH₄ | Aldehyde, Primary Alcohol |
| Carboxylic Acid | Amine, Coupling Agent | Amide |
Esterification Reactions and Ester Derivatives
The carboxylic acid moiety of this compound is readily converted to its corresponding esters through various esterification methods. Standard acid-catalyzed esterification, reacting the benzoic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, the synthesis can proceed via an acyl chloride intermediate. For instance, treatment of 4-methoxybenzoic acid with thionyl chloride or oxalyl chloride yields 4-methoxybenzoyl chloride, which can then be reacted with a desired alcohol. This method is often preferred for its high conversion rates. Enzymatic esterification, utilizing lipases, presents a greener alternative, offering high selectivity under mild reaction conditions. medcraveonline.com
A number of ester derivatives have been synthesized and characterized. For example, the reaction with 2-acetylphenol produces (2-acetylphenyl) 4-methoxybenzoate. Another documented derivative is the trimethylsilyl (B98337) ester of 3-methoxy-4-hydroxylated benzoic acid, specifically trimethylsilyl 3-methoxy-4-trimethylsilyloxybenzoate. nih.gov
Table 1: Examples of Ester Derivatives of Benzoic Acids
| Derivative Name | Starting Materials | Reference |
| (2-acetylphenyl) 4-methoxybenzoate | 4-Methoxybenzoic acid, 2-acetylphenol | |
| Trimethylsilyl 3-methoxy-4-trimethylsilyloxybenzoate | 3-Methoxy-4-hydroxybenzoic acid | nih.gov |
| (E)-2-Acetoxyl Benzoic Acid-[4-(3-pentyloxy-3-oxo-1-propenyl)-2-methoxyl] Phenyl Ester | (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid, aspirin | scispace.com |
Amidation Reactions and Amide Derivatives
Amidation of this compound can be achieved through several synthetic protocols. A common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a primary or secondary amine. google.com Another effective method utilizes coupling reagents like triphenylphosphine (B44618) (PPh3) and iodine (I2), which facilitate the direct amidation of carboxylic acids with amines. rsc.org The sequence of reagent addition in this latter method is crucial to prevent the formation of acid anhydrides as byproducts. rsc.org Direct amidation can also be accomplished using amine-borane complexes in refluxing xylenes, which has shown high yields for a variety of aromatic and aliphatic carboxylic acids. google.com
These reactions have led to the synthesis of a range of amide derivatives. For instance, the reaction of 4-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-biphenyl-2,4′-dicarboxylic acid 2-methyl ester with 4-methoxybenzylamine (B45378) results in the formation of 4-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-4′-(4-methoxy-benzylcarbamoyl)-biphenyl-2-carboxylic acid. google.com
Table 2: Examples of Amide Derivatives of Benzoic Acids
| Derivative Name | Starting Materials | Reagents | Reference |
| 4-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-4′-(4-methoxy-benzylcarbamoyl)-biphenyl-2-carboxylic acid | 4-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-biphenyl-2,4′-dicarboxylic acid 2-methyl ester, 4-methoxybenzylamine | General Procedure E for Amide Coupling | google.com |
| 4-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-4′-(3-methoxy-benzylcarbamoyl)-biphenyl-2-carboxylic acid | 4-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-biphenyl-2,4′-dicarboxylic acid 2-methyl ester, 3-methoxybenzylamine | General Procedure E for Amide Coupling | google.com |
| Amide of 5-phenylvaleric acid | 5-phenylvaleric acid, amine | PPh3, I2 | rsc.org |
Formation of Schiff Base Ligands and Related Condensation Products
Schiff bases, characterized by an imine or azomethine group (–C=N–), are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. In the context of this compound, while the acid itself does not directly form a Schiff base, its derivatives containing an amino or aldehyde/ketone functionality can. For example, a Schiff base like 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid is synthesized from 3-hydroxy benzaldehyde (B42025) and 4-amino-3-hydroxy benzoic acid. sciensage.info The formation of the azomethine group is confirmed by spectroscopic methods, with the characteristic signal appearing in the 13C NMR spectrum. sciensage.info
The synthesis of Schiff base derivatives often involves refluxing the amine and carbonyl compound in a suitable solvent, such as methanol (B129727) or ethanol. sciensage.inforesearchgate.net These Schiff bases can then act as ligands to form stable complexes with various transition metal ions. sciensage.info
Table 3: Examples of Schiff Base Derivatives
| Derivative Name | Starting Materials | Reaction Type | Reference |
| 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid | 3-Hydroxy benzaldehyde, 4-amino-3-hydroxy benzoic acid | Condensation | sciensage.info |
| Schiff bases from 4-methoxycinnamic acid | 4-methoxycinnamic acid, thionyl chloride, hydrazine, aromatic aldehydes | Multi-step synthesis | jmchemsci.com |
Synthesis of Pyrazolone Derivatives Incorporating the Benzoic Acid Moiety
Pyrazolone derivatives are an important class of heterocyclic compounds. mdpi.comorientjchem.org The synthesis of pyrazolone derivatives incorporating the this compound moiety often involves a multi-component reaction. A notable example is the microwave-assisted one-pot synthesis of (Z)-3-(4-(3-Methoxy-4-(pentyloxy)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid. mdpi.com This reaction utilizes 3-methoxy-4-(pentyloxy)benzaldehyde, a derivative of the parent benzoic acid, which condenses with a pyrazolone precursor. mdpi.com
The general synthesis of 4-arylidenepyrazolone derivatives involves the reaction of substituted aldehydes with 2-pyrazolin-5-ones. mdpi.com The latter are typically obtained through the Knorr condensation of β-ketoesters with substituted hydrazines. mdpi.comorientjchem.org These synthetic strategies allow for the creation of a diverse library of pyrazolone derivatives with varying substituents. nih.govjmchemsci.comresearchgate.net
Table 4: Example of a Pyrazolone Derivative
| Derivative Name | Key Starting Material | Method | Melting Point (°C) | Reference |
| (Z)-3-(4-(3-Methoxy-4-(pentyloxy)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | 3-methoxy-4-(pentyloxy)benzaldehyde | Microwave-assisted one-pot synthesis | 224–226 | mdpi.com |
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the chemical structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the electronic environment of each atom, their connectivity, and spatial relationships.
Proton NMR (¹H NMR) spectroscopy of 3-Methoxy-4-(pentyloxy)benzoic acid reveals distinct signals for each unique proton environment. The chemical shift (δ) of each signal is indicative of the local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, and the integration value corresponds to the number of protons generating the signal.
Based on the analysis of a closely related structure, (E)-3-(3-Methoxy-4-(pentyloxy)phenyl)acrylic acid, the expected ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit characteristic signals. rsc.org The aromatic protons on the benzene (B151609) ring are expected to appear as distinct signals in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing carboxylic acid group. The proton on the carbon adjacent to the carboxylic acid would likely be the most downfield of the aromatic signals.
The protons of the methoxy (B1213986) (-OCH₃) group would present as a sharp singlet, typically around δ 3.9 ppm. rsc.org The protons of the pentyloxy chain (-O(CH₂)₄CH₃) would show a series of signals. The two protons of the methylene (B1212753) group directly attached to the phenolic oxygen (-OCH₂-) are expected to appear as a triplet around δ 4.0 ppm. rsc.org The subsequent methylene groups would appear further upfield, with the terminal methyl group (-CH₃) appearing as a triplet around δ 0.9 ppm. rsc.org The acidic proton of the carboxylic acid (-COOH) group would appear as a broad singlet at a very downfield chemical shift, often above δ 10 ppm, and its position can be concentration-dependent.
Table 1: Expected ¹H NMR Data for this compound Data is based on the analysis of the closely related compound (E)-3-(3-Methoxy-4-(pentyloxy)phenyl)acrylic acid. rsc.org
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11-13 | Broad Singlet | 1H | -COOH |
| ~7.7-7.9 | Doublet | 1H | Aromatic H |
| ~7.5-7.7 | Singlet | 1H | Aromatic H |
| ~6.9 | Doublet | 1H | Aromatic H |
| ~4.05 | Triplet | 2H | -OCH₂-(CH₂)₃CH₃ |
| ~3.90 | Singlet | 3H | -OCH₃ |
| ~1.86 | Quintet | 2H | -OCH₂CH₂-(CH₂)₂CH₃ |
| ~1.42 | Multiplet | 4H | -O(CH₂)₂(CH₂)₂ CH₃ |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is highly sensitive to its bonding and electronic environment.
For this compound, the ¹³C NMR spectrum is expected to show signals for all 13 unique carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (typically δ 170-180 ppm). The aromatic carbons attached to oxygen atoms will also be downfield, generally in the range of δ 140-160 ppm, while the other aromatic carbons will appear between δ 110-130 ppm. rsc.org
The carbon of the methoxy group will produce a signal around δ 56 ppm. rsc.org The carbons of the pentyloxy chain will have characteristic shifts, with the carbon of the -OCH₂- group appearing around δ 69 ppm, and the other aliphatic carbons resonating at higher fields (further upfield). rsc.org
Table 2: Expected ¹³C NMR Data for this compound Data is based on the analysis of the closely related compound (E)-3-(3-Methoxy-4-(pentyloxy)phenyl)acrylic acid. rsc.org
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~172 | C=O (Carboxylic Acid) |
| ~151 | Aromatic C-O |
| ~149 | Aromatic C-O |
| ~127 | Aromatic C-H |
| ~123 | Aromatic C-H |
| ~114 | Aromatic C-H |
| ~112 | Aromatic C |
| ~69.1 | -OCH₂-(CH₂)₃CH₃ |
| ~56.1 | -OCH₃ |
| ~28.8 | -OCH₂CH₂-(CH₂)₂CH₃ |
| ~28.1 | -O(CH₂)₂CH₂CH₂CH₃ |
| ~22.5 | -O(CH₂)₃CH₂CH₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule. For this compound (C₁₃H₁₈O₄), the molecular weight is 238.28 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 238.
The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the pentyloxy side chain, the methoxy group, or the carboxylic acid group. For instance, cleavage of the pentyl group from the ether linkage (loss of C₅H₁₁) would result in a fragment ion. Another likely fragmentation is the loss of the entire pentyloxy group (loss of OC₅H₁₁) or the methoxy group (loss of OCH₃). The cleavage of the carboxylic acid group (loss of COOH) is also a probable fragmentation pathway. The analysis of the m/z values of these fragment ions allows for the confirmation of the different structural components of the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of specific functional groups.
The IR spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would give a strong, sharp absorption band around 1700-1725 cm⁻¹. The C-O stretching vibrations of the ether linkages and the carboxylic acid would appear in the fingerprint region, typically between 1250 and 1000 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentyloxy and methoxy groups would be seen just below 3000 cm⁻¹.
Raman spectroscopy would provide complementary information. The symmetric vibrations of the benzene ring are typically strong in the Raman spectrum. The C=C and C-H vibrations would also be Raman active, providing a comprehensive vibrational fingerprint of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region due to the presence of the substituted benzene ring, which acts as a chromophore. The benzoic acid moiety and the ether linkages influence the electronic environment of the benzene ring, affecting the energies of the π → π* and n → π* transitions. Typically, substituted benzoic acids exhibit a primary absorption band (E2-band) around 230-280 nm and a secondary absorption band (B-band) at longer wavelengths with lower intensity. The exact λmax and molar absorptivity (ε) would be dependent on the solvent used for the analysis.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For substituted benzoic acids, methods like B3LYP with a 6-311++G(d,p) basis set are commonly used to achieve a high degree of accuracy. banglajol.info
Optimization of Molecular Geometry and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For 3-Methoxy-4-(pentyloxy)benzoic acid, the presence of the flexible pentyloxy chain introduces several possible conformations. Conformational analysis is therefore essential to identify the global minimum energy structure, which represents the most populated conformation at equilibrium.
Studies on structurally similar molecules, such as p-n-alkoxybenzoic acids and other substituted benzoic acids, show that the benzoic acid moiety typically forms a planar structure. researchgate.netresearchgate.net The pentyloxy group, however, can adopt various orientations, and DFT calculations help determine the most energetically favorable arrangement of this alkyl chain. The optimization process for a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, was successfully performed using the B3LYP/6-311++G(d,p) level of theory. banglajol.info
Electronic Structure Determination (HOMO-LUMO Energy Levels)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms of the methoxy (B1213986) and pentyloxy groups, reflecting their electron-donating nature. The LUMO is likely concentrated around the carboxylic acid group and the benzene ring, which can act as electron acceptors. Theoretical calculations on similar benzoic acid derivatives provide representative values for these electronic parameters. banglajol.inforesearchgate.net
Table 1: Representative Frontier Orbital Energies and Global Reactivity Descriptors (Calculated for a Structurally Similar Compound) (Data illustrative for 4-bromo-3-(methoxymethoxy) benzoic acid in the gas phase at the B3LYP/6-311++G(d,p) level of theory banglajol.info)
| Parameter | Value |
|---|---|
| EHOMO (eV) | -6.93 |
| ELUMO (eV) | -1.89 |
| Energy Gap (ΔE) (eV) | 5.04 |
| Ionization Potential (I) (eV) | 6.93 |
| Electron Affinity (A) (eV) | 1.89 |
| Global Hardness (η) (eV) | 2.52 |
| Global Softness (S) (eV-1) | 0.198 |
| Electronegativity (χ) (eV) | 4.41 |
| Chemical Potential (μ) (eV) | -4.41 |
| Electrophilicity Index (ω) (eV) | 3.86 |
Molecular Electrostatic Potential (MESP) Surface Mapping
A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. materialsciencejournal.org
In the MESP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) correspond to high electron density and are susceptible to attack by electrophiles. These areas are expected around the oxygen atoms of the carbonyl group, the methoxy group, and the pentyloxy group. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. The most positive region is anticipated around the acidic hydrogen of the carboxyl group. banglajol.infomaterialsciencejournal.org
Reactivity Descriptors and Global Chemical Reactivity Indices
From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to quantify a molecule's reactivity. researchgate.net These indices, based on DFT, provide a theoretical framework for understanding the stability and reactivity trends. semanticscholar.orgnih.gov
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is proportional to the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors, as shown in the representative data in Table 1, suggest that substituted benzoic acids are moderately reactive molecules, with the specific values being influenced by the nature and position of the substituents on the benzene ring. banglajol.info
Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions
While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in a condensed phase like a solvent. For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the pentyloxy tail and the rotational freedom of the carboxyl group.
Furthermore, MD simulations can model intermolecular interactions, such as the formation of hydrogen-bonded dimers between two benzoic acid molecules, a common structural motif for this class of compounds. Simulations could also predict how the molecule interacts with water or other solvent molecules, or how it might bind within the active site of a biological target, such as an enzyme. acs.orgnih.gov
Structure-Reactivity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its reactivity or biological activity. Computational modeling is a powerful tool in SAR for rationalizing observed trends and for designing new molecules with enhanced properties. researchgate.net
For this compound, computational data can be used to predict its reactivity in various chemical reactions. For instance, the MESP map clearly identifies the nucleophilic and electrophilic centers, guiding the prediction of reaction outcomes. nih.gov The HOMO-LUMO gap and reactivity indices provide a quantitative measure of its propensity to react. materialsciencejournal.org In the context of medicinal chemistry, these computational models can be used to dock the molecule into a receptor's binding site, calculate binding affinities, and rationalize how structural modifications—such as altering the length of the alkoxy chain or changing substituents on the ring—would impact its biological activity. researchgate.net
Crystallographic Analysis and Supramolecular Assembly
Single-Crystal X-ray Diffraction Studies of Analogous Structures
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
The supramolecular assembly of benzoic acid derivatives is predominantly directed by a combination of strong and weak intermolecular interactions. scispace.com The most significant of these is the hydrogen bond, which leads to the formation of predictable synthons. tandfonline.com
In the vast majority of substituted benzoic acids, the carboxylic acid groups form robust centrosymmetric dimers via a pair of O-H···O hydrogen bonds. conicet.gov.arresearchgate.net This R22(8) graph-set motif is a highly prevalent and stable supramolecular synthon. nih.gov Beyond this primary interaction, weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions play a crucial role in organizing these dimeric units into higher-order structures. conicet.gov.arnih.gov For instance, in the crystal structure of 3-methoxybenzoic acid, C-H···π interactions involving the carbon atoms at the 4-position of neighboring molecules help to organize the dimers. conicet.gov.ar In a recently discovered second polymorph of 3-methoxybenzoic acid, inversion dimers are linked into zigzag chains by C-H···O hydrogen bonds, and the structure is further stabilized by weak π-π interactions. researchgate.net
The presence and nature of substituents on the benzene (B151609) ring can modulate these interactions. For example, the introduction of alkoxy groups can enhance the potential for C-H···O interactions and also influence the hydrophobicity and stacking of the aromatic rings. tandfonline.com Computational studies on p-n-alkoxybenzoic acids have been used to evaluate the long-range intermolecular interactions and explain their liquid crystalline behavior. nih.gov
Crystal Packing Arrangements and Polymorphic Forms of Related Compounds
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in substituted benzoic acids. ucl.ac.ukrsc.orgrsc.org For example, 3-hydroxybenzoic acid is known to exist in at least two polymorphic forms with different hydrogen bonding patterns; one forms the classic dimer, while the other exhibits intermolecular hydrogen bond chains. ucl.ac.uk Similarly, 4-(pentyloxy)benzoic acid has been reported to have at least two crystalline modifications. researchgate.net The existence of different polymorphs can be influenced by crystallization conditions such as the solvent and temperature. ucl.ac.uk The study of polymorphism is crucial as different polymorphs can exhibit distinct physical properties.
Co-crystallization Strategies for Supramolecular Architectures
Co-crystallization is a powerful strategy in crystal engineering to create novel solid forms with tailored properties by combining two or more different molecules in a single crystal lattice. nih.govrsc.orgacs.orgacs.org For benzoic acid derivatives, co-crystallization often involves disrupting the common acid-acid dimer synthon and forming new hydrogen-bonded motifs with a co-former molecule.
A common strategy is to co-crystallize carboxylic acids with complementary hydrogen bond acceptors, such as pyridines or N-oxides. rsc.orgmdpi.com This can lead to the formation of a robust acid-pyridine heterosynthon, which involves an O-H···N hydrogen bond. nih.gov The outcome of whether a co-crystal (neutral components) or a salt (proton transfer) is formed can often be predicted by the difference in pKa values between the acid and the base. rsc.org
Numerous studies have explored the co-crystallization of alkoxybenzoic acids with bipyridyls and other nitrogen-containing heterocycles. nih.govresearchgate.net For example, 4-(pentyloxy)benzoic acid has been co-crystallized with (E)-1,2-bis(pyridin-4-yl)ethene to form a 2:1 complex where two acid molecules are hydrogen-bonded to the bipyridine. nih.gov These co-crystals can exhibit interesting properties, including liquid crystallinity. nih.gov The use of multidentate hydrogen bond acceptors can lead to the formation of extended one-, two-, or three-dimensional supramolecular architectures. acs.org
Applications and Advanced Materials Research
Role as a Building Block in Polymer Synthesis
Benzoic acid derivatives with alkoxy and other functional groups are valuable monomers for polymer synthesis. The carboxylic acid group can readily undergo esterification or amidation reactions to be incorporated into polyester (B1180765) or polyamide backbones.
Research has demonstrated the use of 4-(4-pentenyloxy)benzoic acid, a close analog of the title compound, to synthesize divinylic mesogenic monomers. mdpi.comscienceopen.com These monomers can be polymerized to form liquid crystalline polymers and elastomers. The presence of the methoxy (B1213986) group on the aromatic ring is shown to influence the phase behavior of the resulting material, highlighting the importance of the specific benzoic acid derivative used as the building block. mdpi.com The synthesis of homologous series of esters from various alkoxybenzoic acids is another example of using these molecules to build up larger, functional structures. scholarsresearchlibrary.com
Precursors for Organic Electronic Materials and Functional Coatings
The structural features of 3-Methoxy-4-(pentyloxy)benzoic acid make it a useful precursor for more complex organic materials. Functionalized liquid crystals are often used as starting points for designing advanced materials, such as those created by crosslinking with siloxanes for use in separation membranes or optical materials. scienceopen.com
While direct applications in coatings are not extensively detailed for this specific molecule, the general class of compounds is relevant. Benzoic acid derivatives can be incorporated into polymers used for functional coatings. google.com The carboxylic acid group provides a reactive site for grafting onto polymer backbones or for other modifications. Related compounds like 3-Methoxy-4-methylbenzoic acid are used as intermediates in the production of specialty chemicals and dyes, underscoring the value of this substitution pattern on a benzoic acid ring as a versatile chemical intermediate. chemixl.com
Role As a Chemical Intermediate in Complex Organic Synthesis
Building Block for Multifunctional Organic Molecules
3-Methoxy-4-(pentyloxy)benzoic acid is a valuable building block in the creation of more complex and multifunctional organic molecules. Its structure, featuring a carboxylic acid group, a methoxy (B1213986) group, and a pentyloxy group attached to a benzene (B151609) ring, provides multiple reactive sites for further chemical modifications. This allows for the construction of diverse molecular architectures with tailored properties.
The carboxylic acid functionality is a key feature, enabling reactions such as esterification and amidation. These reactions are fundamental in organic synthesis for linking different molecular fragments. For instance, the synthesis of novel benzoylthioureido phenyl derivatives utilizes the carboxylic acid group to form amide bonds, leading to compounds with potential biological activities.
Furthermore, the presence of both methoxy and pentyloxy groups on the aromatic ring influences the electronic properties and steric hindrance of the molecule, which can be strategically exploited in the design of new compounds. The interplay of these functional groups makes this compound a versatile starting material for creating molecules with applications in medicinal chemistry and materials science.
Synthesis of Advanced Aromatic and Heterocyclic Compounds
The structural framework of this compound is particularly well-suited for the synthesis of advanced aromatic and heterocyclic compounds. The benzene ring can undergo various electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of additional functional groups and the construction of more elaborate aromatic systems.
A significant application of this compound is in the synthesis of heterocyclic structures. For example, it can be a precursor in the formation of pyrazolone (B3327878) derivatives. In one-pot, microwave-assisted synthesis, a derivative, (Z)-3-(4-(3-Methoxy-4-(pentyloxy)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, has been created. mdpi.com This highlights the utility of the core benzoic acid structure in building complex heterocyclic scaffolds.
Moreover, the methoxy and pentyloxy groups can direct the regioselectivity of these reactions, providing control over the final structure of the synthesized compound. This control is crucial for producing specific isomers of complex aromatic and heterocyclic molecules, which is often a requirement for achieving desired biological or material properties.
Use in Synthetic Routes Towards Optimized Molecular Scaffolds
This compound serves as a key intermediate in synthetic routes aimed at developing optimized molecular scaffolds. A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. By starting with this benzoic acid derivative, chemists can systematically modify its structure to fine-tune the properties of the final compound.
This approach is particularly valuable in drug discovery and development. For instance, the core structure of this compound can be found within more complex molecules designed as potential therapeutic agents. The synthesis of rolipram, a neurotransmitter inhibitor, involves a similar 4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one structure, demonstrating how this type of scaffold can be incorporated into medicinally relevant compounds. nih.govresearchgate.net
The ability to modify the pentyloxy chain, the methoxy group, and the carboxylic acid function allows for the exploration of a wide chemical space. This systematic modification, often guided by computational modeling and biological screening, enables the optimization of a molecular scaffold for a specific biological target or material application. This iterative process of synthesis and testing is a cornerstone of modern chemical research, and versatile building blocks like this compound are essential to its success.
Future Research Directions and Emerging Opportunities
Exploration of Novel Reaction Pathways for Enhanced Synthesis
The synthesis of 3-alkoxy-4-alkoxybenzoic acids and their derivatives is foundational for their application. Traditional methods often rely on multi-step processes, such as the Williamson ether synthesis for alkylating phenolic hydroxyl groups, followed by ester hydrolysis. For instance, a common route involves the alkylation of a precursor like methyl-4-hydroxybenzoate, which is then hydrolyzed to the corresponding benzoic acid intermediate. mdpi.com Similarly, reactions starting from vanillin (B372448) or its esters can produce related 3-alkoxy-4-acyloxy structures. researchgate.netpleiades.online
Future research should focus on developing more efficient, atom-economical, and environmentally benign synthetic routes. Key areas for exploration include:
Microwave-Assisted Synthesis: Microwave-assisted organic reactions can significantly accelerate transformations, often leading to higher yields and shorter reaction times. mdpi.com Applying this technology to the alkylation and esterification steps in the synthesis of 3-Methoxy-4-(pentyloxy)benzoic acid could offer a substantial improvement over conventional heating methods. mdpi.comresearchgate.net
Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Developing catalytic systems that can selectively introduce the methoxy (B1213986) or pentyloxy groups onto a benzoic acid precursor would represent a significant step forward, reducing the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. Adapting the synthesis of this compound to a flow process could enhance manufacturing efficiency.
Greener Reaction Media: Investigating the use of ionic liquids or deep eutectic solvents as alternatives to traditional volatile organic solvents could reduce the environmental impact of the synthesis.
Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly valued for their efficiency in generating molecular complexity. beilstein-journals.orgresearchgate.net Benzoic acid and its derivatives are versatile components in a variety of MCRs, serving as key building blocks for diverse heterocyclic scaffolds. beilstein-journals.orgtubitak.gov.trscielo.br
The integration of this compound into such systems is a promising area of research. Its structure is well-suited for established MCRs, including:
Ugi and Passerini Reactions: These isocyanide-based MCRs are fundamental in combinatorial chemistry. The carboxylic acid function of this compound can readily participate in these reactions to generate libraries of complex amides and esters. scielo.brrug.nl For example, the Passerini reaction of benzoic acid derivatives with isocyanides and other carbonyl compounds yields α-acyloxycarboxamides. scielo.br
Synthesis of Heterocycles: Benzoic acid derivatives are employed in the synthesis of various nitrogen- and oxygen-containing heterocycles. beilstein-journals.orgtubitak.gov.tr For example, they are used in the copper-catalyzed three-component reaction with amines and alkynes to produce isoindolinones, and in reactions with (-isocyanimino)triphenylphosphorane and trichloroacetyl isocyanate to yield 1,3,4-oxadiazole (B1194373) derivatives. beilstein-journals.orgtubitak.gov.tr The specific alkoxy substituents of this compound could impart unique properties to the resulting heterocyclic products.
The table below summarizes selected multicomponent reactions where benzoic acid derivatives are utilized, highlighting potential applications for this compound.
| Multicomponent Reaction | Reactants | Resulting Scaffold | Potential Role of this compound | Reference |
|---|---|---|---|---|
| Passerini Reaction | Benzoic acid derivatives, isocyanides, indane-1,2,3-trione | Sterically congested 2,2-disubstituted indane-1,3-diones | Carboxylic acid component | scielo.br |
| Ugi Reaction | Aldehyde, amine, isocyanide, benzoic acid | Glutarimide alkaloids | Carboxylic acid component | rug.nl |
| Oxadiazole Synthesis | Benzoic acid derivatives, ($N$-isocyanimino)triphenylphosphorane, trichloroacetyl isocyanate | 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamides | Carboxylic acid component | tubitak.gov.tr |
| Isoindolinone Synthesis | 2-formylbenzoic acid derivatives, amines, alkynes | Propargylisoindolinones | Acidic substrate providing the core ring structure | beilstein-journals.org |
| Pyrazolone (B3327878) Synthesis (One-Pot) | β-ketoesters, hydrazines, aldehydes (e.g., 3-methoxy-4-ethoxy-benzaldehyde) | 4-arylidenepyrazolone derivatives | Could be used as a precursor aldehyde after reduction of the carboxylic acid | mdpi.com |
Advanced Computational Modeling for Predictive Design of Derivatives
Computational chemistry offers powerful tools for the rational design of new molecules with desired properties, saving significant time and resources compared to traditional trial-and-error experimentation. nih.govnih.gov For benzoic acid derivatives, various computational models have been successfully applied to predict and understand their behavior. dergipark.org.tracs.org
Future research on this compound and its derivatives can leverage these advanced modeling techniques:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of derivatives with their biological activity or physicochemical properties. dergipark.org.tr This approach can identify critical parameters, such as lipophilicity and steric factors, that influence performance, guiding the synthesis of more potent or effective compounds. dergipark.org.trmdpi.com
Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking can predict the binding modes of derivatives within the active sites of target proteins. mdpi.comsioc-journal.cn Subsequent molecular dynamics simulations can then assess the stability of these ligand-receptor complexes, providing insights into the mechanism of action. sioc-journal.cn For example, a computational study on a related benzoic acid derivative investigated its binding mechanisms with various neuraminidase subtypes. sioc-journal.cn
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of new derivatives. researchgate.net This can help in predicting reaction outcomes and designing molecules with specific optical or electronic characteristics, which is relevant for materials science applications. researchgate.net
Permeability Prediction: Computational models have been designed specifically to predict the passive permeability of benzoic acid congeners across membranes by analyzing key molecular descriptors. nih.gov Such models could be used to design derivatives of this compound with optimized absorption and distribution profiles for pharmaceutical applications.
The following table details computational methods that have been applied to benzoic acid derivatives and could be used to guide the design of novel analogs of this compound.
| Computational Method | Property/Application Studied | Key Findings/Goals | Reference |
|---|---|---|---|
| QSAR (2D and 3D) | Inhibitory potential of benzoylamino benzoic acid derivatives | Identified the significance of lipophilic parameters for biological activity. | dergipark.org.tr |
| Molecular Docking / Dynamics | Binding of benzoic acid derivatives to enzymes (e.g., cathepsins, neuraminidases) | Predicted binding modes and interaction stability to explain biological activity. | mdpi.comsioc-journal.cn |
| Permeability Modeling | Passive drug permeability across artificial membranes | Identified molecular descriptors (e.g., surface area, solvation energy) that govern permeability. | nih.gov |
| Template-Guided C-H Functionalization | Rational design of templates for meta-C–H olefination | Computationally predicted meta-selectivity in various templates with accuracy. | nih.gov |
| Density Functional Theory (DFT) | Physical, chemical, and optical properties of alkyl benzoic acid derivatives | Calculated reactivity descriptors and analyzed molecular vibrations to understand stability. | researchgate.net |
Development of Smart Materials Incorporating the Benzoic Acid Scaffold
"Smart materials" are designed to respond to external stimuli such as temperature, light, pH, or electric fields. mdpi.com The rigid core of the benzoic acid scaffold, combined with the flexible alkoxy chains, makes this compound an interesting candidate for incorporation into such materials.
Emerging opportunities in this area include:
Liquid Crystals: Benzoic acid derivatives with long alkyl or alkoxy chains are well-known to exhibit liquid crystalline properties. researchgate.net The specific arrangement of the methoxy and pentyloxy groups on this compound could lead to novel mesophases. These materials are crucial for display technologies and optical sensors.
Stimuli-Responsive Polymers and Gels: The benzoic acid moiety can be incorporated into polymer backbones or as a pendant group. The carboxyl group can participate in hydrogen bonding or respond to pH changes, allowing for the creation of smart hydrogels that swell or shrink in response to environmental cues. Such materials have applications in drug delivery and soft robotics.
Functional Scaffolds for Tissue Engineering: Smart scaffolds that can respond to physiological signals are at the forefront of tissue engineering. mdpi.comnih.gov While many current smart scaffolds are based on piezoelectric polymers or shape-memory materials, there is an opportunity to functionalize these scaffolds with molecules like this compound. mdpi.comnih.gov The benzoic acid derivative could be used to tune surface properties like hydrophilicity or to act as a tether for immobilizing bioactive agents, creating an "intelligent" biomaterial that can better support cell growth and tissue regeneration. nih.gov
Q & A
Q. Key Considerations :
- Optimize reaction time and temperature to minimize byproducts (e.g., over-alkylation).
- Use TLC (UV visualization) for real-time monitoring.
Advanced: How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?
Methodological Answer:
NMR Analysis :
- ¹H NMR : Identify methoxy (δ ~3.8 ppm), pentyloxy chain (δ ~1.2–1.6 ppm), and aromatic protons (δ ~6.8–7.5 ppm). Compare with simulated spectra from tools like ACD/Labs .
- ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and quaternary carbons.
Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 239.28 (theoretical: 238.29 g/mol) .
Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict vibrational frequencies (IR) and compare with experimental data .
Q. Data Interpretation :
Basic: What experimental strategies are effective for determining the solubility profile of this compound?
Methodological Answer:
Solvent Screening : Test solubility in polar (water, ethanol) and non-polar solvents (hexane, DCM) via saturation shake-flask method .
Partition Coefficient (LogP) :
Q. Table 1: Solubility Data (Hypothetical)
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 15.2 |
| DCM | 8.7 |
Advanced: How does this compound degrade under oxidative or thermal stress, and what are the degradation products?
Methodological Answer:
Thermal Stability :
- Conduct TGA/DSC to identify decomposition temperatures.
- Heat samples at 100–200°C for 24 hrs; analyze residues via GC-MS for carbon oxides and fragmented alkanes .
Oxidative Degradation :
- Expose to H₂O₂ or UV/Ozone. Monitor via HPLC for loss of parent compound and formation of quinone derivatives .
Q. Key Findings :
- Degradation pathways align with benzyl ether analogs, producing CO₂ and pentanol derivatives under extreme conditions .
Advanced: What in vitro assays are suitable for screening the biological activity of this compound?
Methodological Answer:
Enzyme Inhibition :
- Test COX-2 inhibition using a fluorometric assay (IC₅₀ determination) .
Anticancer Activity :
Antimicrobial Screening :
- Use microdilution broth methods against Gram-positive bacteria (e.g., S. aureus) .
Controls : Include aspirin (COX-2) and doxorubicin (anticancer) as positive controls.
Basic: How can this compound be utilized in polymer or coordination chemistry?
Methodological Answer:
Polymer Synthesis :
Metal Coordination :
- React with transition metals (e.g., Cu²⁺) in basic conditions to form MOFs; characterize via XRD and BET analysis .
Applications : Potential for pH-responsive drug delivery systems due to carboxylic acid functionality .
Advanced: What strategies improve the detection sensitivity of this compound in complex matrices?
Methodological Answer:
LC-MS/MS Optimization :
Derivatization : Enhance UV/fluorescence detection by esterifying with dansyl chloride .
Limit of Detection (LOD) : Achieve ~0.1 ng/mL with optimized SPE pre-concentration .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
PPE : Wear nitrile gloves, lab coat, and safety goggles .
Ventilation : Use fume hoods to avoid inhalation of fine particles .
Spill Management : Neutralize with sodium bicarbonate; collect residues in chemical waste containers .
First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 mins .
Advanced: How can molecular docking predict the interaction of this compound with protein targets?
Methodological Answer:
Target Selection : Prioritize proteins with carboxyl-binding pockets (e.g., PPAR-γ, COX-2) .
Software Workflow :
- Prepare ligand (optimize geometry with Avogadro).
- Dock using AutoDock Vina; analyze binding energies (ΔG < −7 kcal/mol indicates strong affinity) .
Validation : Compare with co-crystallized ligands (e.g., ibuprofen in COX-2 PDB: 1PXX) .
Advanced: What analytical techniques identify and quantify degradation products of this compound in environmental samples?
Methodological Answer:
Sample Prep : Solid-phase extraction (C18 cartridges) from water/soil .
GC-MS Analysis :
- Column: DB-5MS; detect fragments like pentanol (m/z 88) and methoxybenzoquinone (m/z 152) .
Quantification : Use internal standards (e.g., deuterated benzoic acid) for calibration .
Environmental Impact : Assess biodegradability via OECD 301F test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
